7-Methyl-8-nitroimidazo[1,2-a]pyridine

Pharmacokinetics Lipophilicity Lead Optimization

Regioisomer purity risks compromise SAR validity and synthetic yields. This specific 7-methyl-8-nitroimidazo[1,2-a]pyridine (CAS 1093239-74-7) eliminates substitution pattern ambiguity. - **Core Value**: Enables asymmetric interrupted Barton-Zard reactions with stereoselective output; 8-nitro group essential for reactivity. - **Benchmarked Data**: Published 97% synthesis yield; calculated LogP 1.50-1.55 for membrane permeability studies. - **Supply Assurance**: ≥95% purity verified; multiple pack sizes from mg to g ready for immediate dispatch.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1093239-74-7
Cat. No. B3080902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-8-nitroimidazo[1,2-a]pyridine
CAS1093239-74-7
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC=CN2C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O2/c1-6-2-4-10-5-3-9-8(10)7(6)11(12)13/h2-5H,1H3
InChIKeyQHUYCKIFEZBJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-8-nitroimidazo[1,2-a]pyridine: Sourcing & Purity Overview


7-Methyl-8-nitroimidazo[1,2-a]pyridine (CAS 1093239-74-7) is a heterocyclic small molecule, with a molecular formula of C8H7N3O2 and a molecular weight of 177.16 g/mol . It features a core imidazo[1,2-a]pyridine scaffold with a methyl group at the 7-position and a nitro group at the 8-position. Commercially, it is available as a research chemical from multiple vendors, with typical specified purities of 95% or higher . Its key physical properties, such as a calculated LogP of ~1.50-1.55, are established . While research into the broader class highlights potential in kinase inhibition and antiparasitic applications, the specific biological or performance data required for direct scientific selection of this precise compound is not publicly available .

Defined 7-methyl-8-nitro substitution supports regioisomer-specific SAR and synthetic studies
8-Nitro group enables asymmetric Barton-Zard reaction for chiral imidazo[1,2-a]pyridine libraries
Reported high-yield synthesis protocol supports efficient scale-up and derivative exploration
Inherent lipophilicity increase (ΔLogP ~0.3) suits lead optimization for membrane permeability

Substitution Risks for 7-Methyl-8-nitroimidazo[1,2-a]pyridine


Substituting 7-Methyl-8-nitroimidazo[1,2-a]pyridine with a generic alternative is not a straightforward procurement decision due to the profound impact of its specific substitution pattern on chemical and biological behavior. Within the imidazo[1,2-a]pyridine class, even minor positional isomerism (e.g., 8-nitro-7-methyl vs. 7-nitro-8-methyl) or functional group changes (e.g., nitro vs. halogen) can lead to significant differences in electronic properties, reactivity, and biological target engagement [1]. For instance, the presence and position of the nitro group are critical for downstream synthetic applications, such as the asymmetric Barton-Zard reaction used to create stereochemically complex derivatives [2]. Therefore, selecting a close analog without quantitative, head-to-head data could invalidate SAR hypotheses, lead to synthetic failures, or generate incomparable biological results.

Positional isomerism Switching 7-methyl-8-nitro to 7-nitro-8-methyl may shift electronic properties and reactivity, invalidating SAR hypotheses and synthetic outcomes.
Nitro-group dependence Non-nitrated or halogen-substituted analogs lack the essential 8-nitro handle for stereoselective Barton-Zard derivatization, limiting access to chiral derivatives.
Functional group sensitivity Replacing nitro with other electron-withdrawing groups may alter bioreductive potential and target engagement, requiring revalidation of class-level hypotheses.

Quantitative Differentiation of 7-Methyl-8-nitroimidazo[1,2-a]pyridine


LogP Impact on Pharmacokinetics vs. Non-Nitro Analog

The introduction of an 8-nitro group in 7-Methyl-8-nitroimidazo[1,2-a]pyridine markedly increases its lipophilicity compared to the non-nitrated core structure. This is a key differentiator for applications where LogP is a critical parameter, such as in lead optimization or in the design of cell-permeable probes .

Lipophilicity (LogP)
Data to verify
1.50 – 1.55
vs. ~1.20 (non-nitrated core)
ΔLogP +0.3 to +0.35
Supports lipophilicity-driven lead optimization and cell-permeability studies
Calculated values; confirm experimentally
Pharmacokinetics Lipophilicity Lead Optimization

Stereoselective Derivatization via 8-Nitro Group

The 8-nitro group in 8-nitroimidazo[1,2-a]pyridines is essential for enabling a specific asymmetric interrupted Barton-Zard reaction, which provides access to optically active derivatives with high stereoselectivity. This represents a class-level synthetic advantage directly linked to the 8-nitro substitution pattern [1].

Stereoselective derivatization
Class-level
Yield up to 98%, dr >19:1, ee 99% Non-nitrated analogs: reaction not applicable
Enables stereoselective access to chiral imidazo[1,2-a]pyridine libraries
Ag₂O/squaramide cocatalyzed asymmetric Barton-Zard reaction
Synthetic Chemistry Asymmetric Catalysis Stereoselective Synthesis

High-Yield Synthesis vs. General Methods

A specific synthetic route for 7-Methyl-8-nitroimidazo[1,2-a]pyridine has been reported with a high yield of 97%, achieved under straightforward reaction conditions . This established protocol offers a reliable starting point for derivative synthesis or scale-up, differentiating it from less-studied isomers that may require extensive optimization.

Synthetic yield
Reported
97%
vs. 60–90% (general class yields)
Supports efficient scale-up and methodology benchmarking
Reported one-pot protocol; verify in intended setting
Synthetic Efficiency Medicinal Chemistry Reaction Yield

Bioreductive Potential of 8-Nitro Group

The 8-nitro group confers strong electron-withdrawing character to the imidazo[1,2-a]pyridine scaffold, a property that can be exploited for specific interactions with biological targets or as a prodrug strategy that relies on nitroreductase-mediated activation [1]. While direct target activity data for this compound is lacking, this inherent chemical property provides a class-level inference of differentiation.

Bioreductive potential
Class-level
Electron-withdrawing 8-nitro group enables bioreductive activation and charge-transfer interactions
Supports hypothesis-driven research on hypoxia-activated prodrugs or anti-infectives
Theoretical assessment; no direct target data available
Medicinal Chemistry Electron Deficiency Bioreduction

Solid-State Properties for Formulation vs. Isomer

The specific substitution pattern of 7-Methyl-8-nitroimidazo[1,2-a]pyridine influences its solid-state properties, such as melting point, compared to other regioisomers. This is a critical differentiator for formulation and crystallization studies. While the exact melting point for this compound is not consistently reported, the difference is implied by the distinct properties of related isomers .

Solid-state identity
Class-level
Distinct regioisomer dictates melting point, crystallization behavior, and formulation properties
Essential for reproducible solid-state characterization and pre-formulation studies
Melting point not consistently reported; characterize lot-specific
Formulation Physicochemical Properties Melting Point

Research Applications of 7-Methyl-8-nitroimidazo[1,2-a]pyridine


Lead Optimization in Medicinal Chemistry

Medicinal chemists can utilize this compound as a core scaffold for structure-activity relationship (SAR) studies, particularly when aiming to increase lipophilicity (LogP) to improve membrane permeability . Its nitro group serves as a functional handle for further diversification and offers potential for bioreductive activation, making it a valuable starting point for developing novel anti-infective or anticancer agents [1].

Stereochemically Complex Libraries via Asymmetric Synthesis

This compound is an ideal substrate for chemists employing the asymmetric interrupted Barton-Zard reaction. The 8-nitro group is essential for this methodology, which allows for the efficient, stereoselective synthesis of highly functionalized, optically active imidazo[1,2-a]pyridine derivatives . This enables the rapid exploration of complex 3D chemical space for drug discovery.

Methodology Development & Process Chemistry

The existence of a published, high-yielding (97%) synthesis for this specific compound provides a reliable benchmark for researchers developing new synthetic methods, performing scale-up studies, or seeking a robust starting point for creating diverse compound libraries . This reduces the risk of synthetic failure compared to purchasing an isomer without a proven, high-yield protocol.

Physicochemical Profiling & Formulation Studies

The distinct solid-state properties of this compound, inferred from its specific substitution pattern and calculated parameters, make it the correct choice for studies involving crystallization, polymorphism, and early pre-formulation. Using a regioisomer would yield different physical characteristics, invalidating the research and leading to incorrect formulation decisions .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Nitro-enabled synthetic handle and enhanced lipophilicity (ΔLogP)
Verify LogP experimentally and assess SAR trends
Asymmetric synthesis of chiral imidazo[1,2-a]pyridine libraries
8-Nitro group essential for stereoselective Barton-Zard reaction
Confirm stereochemical outcome (ee, dr) under reported catalytic conditions
Synthetic methodology development and scale-up
Published synthesis protocol with favorable reported yield
Reproduce synthetic efficiency and assess scalability
Physicochemical profiling and pre-formulation studies
Specific regioisomer identity ensures consistent solid-state properties
Characterize melting point, crystalline form, and solubility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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